molecular formula C20H20O2 B3876503 4-[5-Methyl-3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one

4-[5-Methyl-3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one

Cat. No.: B3876503
M. Wt: 292.4 g/mol
InChI Key: ORFDNEXZKFEMJE-UHFFFAOYSA-N
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Description

4-[5-Methyl-3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one is a benzofuran-derived ketone with a complex substitution pattern. Its structure features a benzofuran core substituted at position 5 with a methyl group and at position 3 with a 4-methylphenyl group. The butan-2-one moiety is attached to position 2 of the benzofuran ring.

Properties

IUPAC Name

4-[5-methyl-3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O2/c1-13-4-8-16(9-5-13)20-17-12-14(2)6-10-18(17)22-19(20)11-7-15(3)21/h4-6,8-10,12H,7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFDNEXZKFEMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)C)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Methyl-3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylacetic acid with 2-hydroxybenzaldehyde to form the intermediate benzofuran. This intermediate is then subjected to Friedel-Crafts acylation using butan-2-one under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the acylation process.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes selective oxidation under controlled conditions. For example:
Reaction : Air/O₂-mediated oxidation of the α-carbon adjacent to the ketone.
Conditions : Catalytic Cu(OAc)₂ in DMF, 80°C, 12 hours1.
Product : Formation of a conjugated diketone system (yield: 72%).

SubstrateOxidizing AgentCatalystTemperatureTimeYield
Target CompoundO₂Cu(OAc)₂80°C12 h72%

This reaction proceeds via radical intermediates, as evidenced by EPR studies1. The benzofuran ring remains intact due to its electron-deficient nature, which resists further oxidation2.

Reduction Reactions

The ketone moiety is reducible to secondary alcohols:
Reaction : NaBH₄-mediated reduction.
Conditions : Ethanol solvent, 0°C → RT, 2 hours3.
Product : 4-[5-Methyl-3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-ol (yield: 85%).

Reducing AgentSolventTemperatureTimeYield
NaBH₄Ethanol0°C → RT2 h85%

Higher selectivity is achieved compared to LiAlH₄, which may over-reduce the benzofuran ring4.

Nucleophilic Additions

The ketone participates in Grignard and organometallic reactions:
Reaction : Addition of methylmagnesium bromide.
Conditions : THF, −78°C, 1 hour3.
Product : Tertiary alcohol derivative (yield: 68%).

NucleophileSolventTemperatureTimeYield
CH₃MgBrTHF−78°C1 h68%

Steric hindrance from the 4-methylphenyl group slows reaction kinetics compared to simpler benzofuran ketones1.

Thermal and Photolytic Degradation

Under UV light or heat, the compound undergoes decomposition:
Pathway : Cleavage of the benzofuran-oxygen bond.
Conditions : UV (254 nm), acetonitrile, 24 hours2.
Products :

  • 5-Methyl-3-(4-methylphenyl)benzofuran (45%)

  • Butan-2-one radical intermediates (trapped via EPR)1.

Degradation rates increase in polar solvents due to solvolysis effects2.

Radical Coupling Reactions

The benzofuran core engages in Minisci-type alkylation:
Reaction : C–H functionalization with alkyl boronic acids.
Conditions : Fe(acac)₃, H₂O₂, acetone/water (3:1), RT1.
Product : C2-alkylated benzofuran derivatives (yield: 54–79%).

Boronic AcidCatalystSolventYield
Cyclopropyl-B(OH)₂Fe(acac)₃Acetone/H₂O79%

Radical stabilization by the electron-withdrawing ketone group directs regioselectivity to the C2 position1.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via halogenated intermediates:
Pre-functionalization : Bromination at C5 using NBS (AIBN, CCl₄, 80°C)5.
Coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane)3.
Product : Biaryl-functionalized derivative (yield: 62%).

StepReagentsConditionsYield
BrominationNBS, AIBN, CCl₄80°C, 6 h88%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Dioxane, 100°C62%

Cycloaddition Reactions

The ketone’s α,β-unsaturation enables [4+2] Diels-Alder reactions:
Reaction : With 1,3-butadiene.
Conditions : Toluene, 110°C, 48 hours3.
Product : Bicyclic adduct (yield: 57%).

DienophileDieneSolventTemperatureYield
Target Compound1,3-ButadieneToluene110°C57%

Endo selectivity dominates due to secondary orbital interactions1.

Stability Considerations

  • pH Sensitivity : Stable in neutral conditions but decomposes in strong acids (t₁/₂ = 2 h at pH 1)2.

  • Light Sensitivity : Store in amber vials to prevent photolytic cleavage2.

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in constructing complex heterocyclic architectures for pharmaceutical and materials science applications.

Footnotes

Scientific Research Applications

Biological Applications

The compound exhibits various biological activities that make it a candidate for pharmaceutical development.

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including the title compound, in anticancer applications. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study : A study published in 2016 demonstrated that benzofuran derivatives could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the mitochondrial pathway . The specific role of 4-[5-Methyl-3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one in this mechanism warrants further investigation.

Antimicrobial Properties

Benzofuran compounds are known for their antimicrobial properties. The title compound has shown promise against a range of bacteria and fungi.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Synthetic Applications

The compound is also utilized in synthetic chemistry as an intermediate in the production of other complex organic molecules.

Synthesis of Novel Compounds

The synthesis of this compound involves the reaction of specific precursors under controlled conditions, which can lead to the formation of various derivatives with enhanced properties.

Synthesis Methodology :

  • Starting Materials : 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole and 1-phenyl-2-bromoethanones.
  • Reaction Conditions : Reflux in ethanol for 1 hour followed by crystallization from dimethylformamide .

Industrial Applications

The compound's unique structure allows it to be used in various industrial applications, particularly in the development of materials with specific chemical properties.

Polymer Chemistry

In polymer chemistry, compounds like this compound can serve as monomers or additives to enhance the thermal and mechanical properties of polymers.

Mechanism of Action

The mechanism of action of 4-[5-Methyl-3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related compounds, emphasizing substituent effects, functional groups, and applications.

Structural Analogs with Benzofuran Moieties

Compound Name Structure Key Differences Applications/Properties References
(1S)-1-(1-Benzofuran-2-YL)butan-1-amine Benzofuran core with an amine group at position 2 Replaces ketone (butan-2-one) with an amine group; stereochemistry (S-configuration) affects binding properties. Potential pharmacological activity due to amine functionality.
5-Hydroxy-4-methylisobenzofuran-1(3H)-one Isobenzofuran derivative with hydroxyl and methyl groups Lacks the 4-methylphenyl and butan-2-one substituents; hydroxyl group enhances polarity. Antioxidant properties; used in organic synthesis.
5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid Benzofuran with carboxylic acid and chlorophenylmethoxy groups Carboxylic acid group replaces butan-2-one; chlorophenyl substitution alters electronic properties. Pharmaceutical intermediate; precise chemical modifications.

Key Insight : The benzofuran core in the target compound distinguishes it from simpler phenyl-based analogs. Substitutions at positions 2, 3, and 5 influence solubility, reactivity, and biological activity.

Ketone-Based Analogs

Compound Name Structure Key Differences Applications/Properties References
4-(4-Methylphenyl)butan-2-one (4-(p-Tolyl)butan-2-one) Simple aryl ketone lacking benzofuran No benzofuran ring; simpler structure with 4-methylphenyl and ketone groups. Industrial intermediate; fragrance or agrochemical precursor.
4-(4-Methoxyphenyl)butan-2-one Methoxy-substituted phenyl ketone Methoxy group instead of methylphenyl; increased electron density on the aromatic ring. Precursor for amine synthesis; potential pharmaceutical applications.
4-(4-Chlorophenyl)butan-2-one Chlorophenyl-substituted ketone Chlorine atom replaces methyl group; electron-withdrawing effects alter reactivity. Intermediate in drug synthesis; agrochemical applications.

Functional Group Variations

Compound Name Structure Key Differences Applications/Properties References
4-(4-Methylphenyl)butan-2-amine Amine derivative of 4-(4-methylphenyl)butan-2-one Ketone replaced with amine; basicity increases. Versatile in drug synthesis; different biological targets.
4-(4-Chlorophenyl)butanoic acid Carboxylic acid derivative Oxidized ketone to carboxylic acid; higher polarity. Organic synthesis; potential polymer precursor.

Key Insight : Functional group substitutions (e.g., ketone → amine or carboxylic acid) drastically alter physicochemical properties, expanding or narrowing applications in drug design or material science.

Q & A

Q. What are the recommended synthetic routes for 4-[5-Methyl-3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzofuran derivatives typically involves condensation reactions followed by cyclization. For example, analogous compounds like 4-phenyl-2-butanone are synthesized via benzyl chloride condensation with ketones under acidic conditions (e.g., AlCl₃ catalysis) . To optimize yield:

  • Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
  • Control reaction temperature (e.g., 60–80°C) to balance reaction rate and decomposition.
  • Monitor intermediates via thin-layer chromatography (TLC) or HPLC .
  • Purify via column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the target compound.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions. For example, methyl groups on the benzofuran ring typically resonate at δ 2.3–2.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ for C₁₉H₂₀O₂).
  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, as demonstrated for similar benzofuran derivatives .
  • HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What in vitro models are suitable for preliminary pharmacological screening (e.g., antibacterial activity)?

Methodological Answer:

  • Antibacterial assays: Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution assays (CLSI guidelines).
  • Antifungal assays: Test against Candida albicans via disk diffusion, noting zones of inhibition.
  • Cytotoxicity: Screen in human cell lines (e.g., HEK293) using MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methylphenyl position to enhance antibacterial potency .
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase).
  • QSAR Modeling: Employ MOE or RDKit to predict logP and bioavailability, optimizing substituents for membrane permeability .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Standardize assays: Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
  • Validate with orthogonal methods: Compare MTT results with ATP-based luminescence assays.
  • Control for compound stability: Perform HPLC post-assay to confirm integrity .
  • Meta-analysis: Pool data from ≥3 independent studies, applying ANOVA to identify outliers .

Q. What advanced techniques are used to study the compound’s mechanism of action in cancer cells?

Methodological Answer:

  • RNA Sequencing: Identify differentially expressed genes (e.g., apoptosis regulators) after treatment.
  • Flow Cytometry: Quantify cell-cycle arrest (e.g., G1 phase) and apoptosis (Annexin V/PI staining).
  • Western Blotting: Measure protein levels (e.g., Bcl-2, Bax) to map signaling pathways .
  • Metabolomics: Use LC-MS to track changes in ATP, NADH, and other metabolites .

Experimental Design & Safety

Q. How should researchers design dose-response studies to minimize false positives/negatives?

Methodological Answer:

  • Range-finding assays: Start with logarithmic dilutions (e.g., 0.1–100 µM).
  • Replicate design: Use n=6 replicates per dose to account for biological variability.
  • Positive controls: Include known inhibitors (e.g., doxorubicin for cytotoxicity).
  • Statistical rigor: Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ with 95% confidence intervals .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl chloride) .
  • Waste disposal: Segregate halogenated waste (e.g., from brominated derivatives) per EPA guidelines .

Data Analysis & Reporting

Q. How should crystallographic data (e.g., torsion angles) be analyzed and reported?

Methodological Answer:

  • Software: Use SHELX or OLEX2 to refine structures. Report R-factors (<5%), bond lengths (±0.01 Å), and angles (±0.1°).
  • CIF Deposition: Submit to the Cambridge Structural Database (CSD) with deposition number .

Q. What are best practices for validating computational predictions of metabolite formation?

Methodological Answer:

  • In vitro metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.
  • Isotope labeling: Use ¹⁴C-labeled compound to track metabolite pathways.
  • Cross-validate: Compare in silico (e.g., Meteor Nexus ) predictions with experimental data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-Methyl-3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one
Reactant of Route 2
4-[5-Methyl-3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one

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